2-(7-(3,4-dimethoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide
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Description
2-(7-(3,4-dimethoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C21H24N4O5S and its molecular weight is 444.51. The purity is usually 95%.
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Biological Activity
The compound 2-(7-(3,4-dimethoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide , a complex organic molecule, is characterized by its unique structural features that include a thiazolo[4,5-d]pyridazine core and a dimethoxyphenyl substituent. This compound belongs to the class of heterocyclic compounds, which are known for their diverse biological activities and potential therapeutic applications.
Structural Features
The structural composition of the compound can be summarized as follows:
Component | Description |
---|---|
Core Structure | Thiazolo[4,5-d]pyridazine |
Substituents | 3,4-Dimethoxyphenyl group, Tetrahydrofuran moiety |
Molecular Formula | C26H28N4O4S |
Molecular Weight | 492.59 g/mol |
Biological Activities
Research indicates that compounds with similar structures often exhibit a range of biological activities. The specific biological activities of this compound are still under investigation; however, preliminary studies suggest several promising effects:
- Anticancer Activity : Compounds with thiazolo-pyridazine frameworks have demonstrated anticancer properties against various cell lines. The unique combination of substituents in this compound may enhance its efficacy compared to simpler analogs.
- Antimicrobial Properties : Similar derivatives have been reported to possess significant antimicrobial activities, indicating potential use in treating infections.
- Anti-inflammatory Effects : The presence of the dimethoxyphenyl group may contribute to anti-inflammatory actions, which are critical in managing chronic inflammatory diseases.
Case Studies and Research Findings
Recent studies have explored the biological activity of related compounds, providing insights into the potential effects of this specific molecule:
- A study on thiazole derivatives indicated that modifications in the phenyl group significantly impacted cytotoxicity against cancer cell lines, suggesting that the dimethoxy substitutions in this compound could similarly enhance its activity .
- Another research highlighted that thiazolo-pyridazine derivatives exhibited notable antibacterial activity against Gram-positive and Gram-negative bacteria, supporting the antimicrobial potential of structurally related compounds .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Interaction with Biological Targets : The thiazolo-pyridazine core may interact with specific enzymes or receptors involved in cell proliferation and apoptosis pathways.
- Influence on Cell Signaling : The dimethoxyphenyl group could modulate signaling pathways associated with inflammation and immune response.
Properties
IUPAC Name |
2-[7-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-(oxolan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O5S/c1-12-23-19-20(31-12)18(13-6-7-15(28-2)16(9-13)29-3)24-25(21(19)27)11-17(26)22-10-14-5-4-8-30-14/h6-7,9,14H,4-5,8,10-11H2,1-3H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWRYMSOPYUXEHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NCC3CCCO3)C4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.